molecular formula C12H18N4O2S B2791772 N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 920383-76-2

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2791772
CAS No.: 920383-76-2
M. Wt: 282.36
InChI Key: MPEVWJUKMAESFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that features a piperazine ring substituted with a methyl group and an oxalamide moiety linked to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with an appropriate thiophene derivative under controlled conditions to form the intermediate compound.

    Oxalamide formation: The intermediate is then reacted with oxalyl chloride in the presence of a base such as triethylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxalamide moiety can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. This dual interaction can modulate the activity of various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N1-(4-methylpiperazin-1-yl)-N2-(phenylmethyl)oxalamide: Similar structure but with a phenyl group instead of a thiophene ring.

    N1-(4-methylpiperazin-1-yl)-N2-(furan-2-ylmethyl)oxalamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N1-(4-methylpiperazin-1-yl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or furan analogs. This makes it particularly useful in applications requiring specific electronic characteristics.

Properties

IUPAC Name

N'-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-15-4-6-16(7-5-15)14-12(18)11(17)13-9-10-3-2-8-19-10/h2-3,8H,4-7,9H2,1H3,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPEVWJUKMAESFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.